
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2-methyl-2-propenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 1H-1,2,4-triazole derivatives with nitric acid or a nitrating mixture. The reaction conditions, such as temperature, concentration, and reaction time, are carefully optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and minimizing the risk of hazardous by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- involves its interaction with specific molecular targets. The nitro groups and the triazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the 2-methyl-2-propenyl group, resulting in different chemical and biological properties.
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-: Lacks the nitro groups, leading to different reactivity and applications.
Uniqueness
1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is unique due to the presence of both the 2-methyl-2-propenyl group and the nitro groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54753-14-9 |
|---|---|
Formule moléculaire |
C6H7N5O4 |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enyl)-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C6H7N5O4/c1-4(2)3-9-6(11(14)15)7-5(8-9)10(12)13/h1,3H2,2H3 |
Clé InChI |
FYHDPLBDTQMJEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


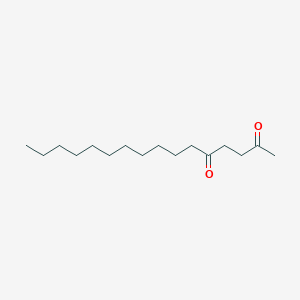
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
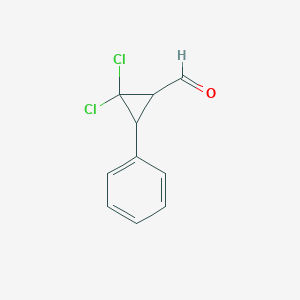
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)

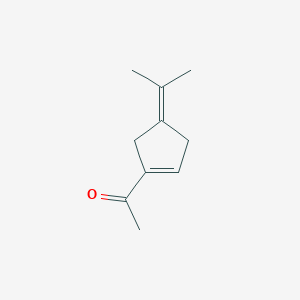
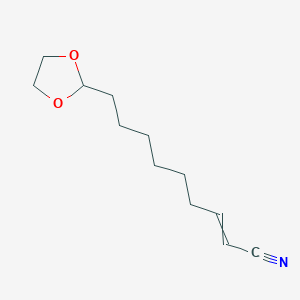

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
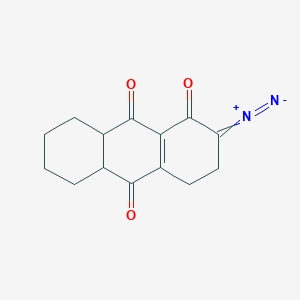
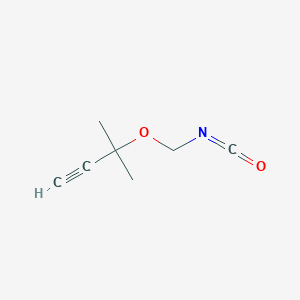

![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)

